Technical Whitepaper: 1-(Cyclopropylmethyl)pyrazole-4-boronic Acid
Technical Whitepaper: 1-(Cyclopropylmethyl)pyrazole-4-boronic Acid
Chemical Architecture, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
1-(Cyclopropylmethyl)pyrazole-4-boronic acid (and its stable pinacol ester surrogate) represents a high-value heterocyclic building block in modern drug discovery. This moiety combines the bioisosteric utility of the pyrazole ring—a prevalent scaffold in kinase inhibitors—with the physicochemical advantages of the cyclopropylmethyl group. This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, reactivity profile in Suzuki-Miyaura cross-couplings, and strategic value in optimizing lead compounds for metabolic stability and hydrophobic pocket occupancy.
Part 1: Physicochemical Profile
The commercial availability of this building block is predominantly in the form of its pinacol ester , which offers superior shelf-stability compared to the free boronic acid. The free acid is prone to dehydration (forming boroxines) and proteodeboronation, but it is the active species in aqueous coupling conditions.
Comparative Data: Acid vs. Pinacol Ester
| Property | Free Acid (Active Species) | Pinacol Ester (Precursor) |
| IUPAC Name | 1-(Cyclopropylmethyl)-1H-pyrazol-4-ylboronic acid | 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| CAS Number | Not widely listed (generated in situ) | 1000801-75-1 |
| Molecular Formula | C₇H₁₁BN₂O₂ | C₁₃H₂₁BN₂O₂ |
| Molecular Weight | 165.99 g/mol | 248.13 g/mol |
| Physical State | Off-white hygroscopic solid | White to pale yellow solid |
| Solubility | MeOH, DMSO, Aqueous Base | DCM, THF, EtOAc, Toluene |
| LogP (Predicted) | ~0.8 (Hydrophilic) | ~2.5 (Lipophilic) |
| Storage | -20°C, Hygroscopic | 2-8°C, Inert Atmosphere |
Critical Note: While the pinacol ester is the standard shipping form, most Suzuki coupling protocols using aqueous base (e.g., K₂CO₃/H₂O) will hydrolyze the ester to the free acid in situ prior to transmetallation.
Part 2: Synthetic Architecture
The synthesis of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid derivatives typically follows a convergent route. The most robust industrial method involves the regioselective alkylation of 4-iodopyrazole followed by a metal-halogen exchange and borylation.
Synthetic Pathway Visualization
Figure 1: Convergent synthesis route starting from 1H-pyrazole.
Detailed Synthetic Protocol (Optimized)
Step 1: N-Alkylation of 4-Iodopyrazole
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Reagents: 4-Iodo-1H-pyrazole (1.0 eq), (Bromomethyl)cyclopropane (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
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Solvent: DMF (Anhydrous).
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Procedure: Dissolve 4-iodo-1H-pyrazole in DMF. Add Cs₂CO₃ followed by dropwise addition of (bromomethyl)cyclopropane. Heat to 60°C for 4-6 hours.
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Workup: Dilute with water, extract with EtOAc. The N1-isomer is the major product due to steric and electronic control.
Step 2: Borylation (Knochel-Hauser Exchange)
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Reagents: 1-(Cyclopropylmethyl)-4-iodopyrazole (1.0 eq), Isopropylmagnesium chloride (iPrMgCl, 1.1 eq), Trimethyl borate (B(OMe)₃, 1.5 eq).
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Conditions: THF, -20°C to 0°C.
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Mechanism: The iodine-magnesium exchange generates the pyrazolyl-Grignard species, which nucleophilically attacks the borate ester.
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Quench: Acidic hydrolysis (dilute HCl) yields the free boronic acid. For the pinacol ester, pinacol is added before acidic workup.
Part 3: Reactivity & Functionalization
The primary utility of this building block is in Suzuki-Miyaura Cross-Coupling . The pyrazole-4-position is electronically distinct; it is nucleophilic enough for coupling but requires careful catalyst selection to prevent protodeboronation (loss of the boron group).
Suzuki Coupling Workflow
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the activation of the boronate species.
Figure 2: Suzuki-Miyaura catalytic cycle. The base activation step is critical for converting the neutral boronic acid/ester into the reactive tetra-coordinate boronate species.
Validated Coupling Protocol
Objective: Coupling with an Aryl Bromide (Ar-Br).
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System: Pd(dppf)Cl₂·DCM (5 mol%) is the catalyst of choice for heterocyclic boronic acids due to its stability and large bite angle.
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Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is essential for dissolving the inorganic base and facilitating the formation of the boronate species.
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Base: K₂CO₃ (2.5 eq) or K₃PO₄ (3.0 eq).
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Temperature: 80-100°C under Nitrogen/Argon.
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Troubleshooting: If protodeboronation (replacement of B(OH)₂ with H) is observed, switch to anhydrous conditions using CsF as the base in pure DMF or Dioxane.
Part 4: Medicinal Chemistry Applications[4]
The "Cyclopropylmethyl" Advantage
In drug design, the cyclopropylmethyl (CPM) group is often superior to simple alkyl chains (like
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Metabolic Stability: The cyclopropyl ring is resistant to cytochrome P450 oxidation compared to linear alkyl chains, which suffer from
-oxidation. -
Lipophilicity Modulation: It adds lipophilicity (increasing cell permeability) without the entropic penalty of a flexible chain.
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Pocket Filling: The CPM group is a "privileged" shape for filling small hydrophobic pockets (e.g., the gatekeeper region in kinases).
Scaffold Hopping in Kinase Inhibitors
The 1-substituted-pyrazole-4-yl motif is a classic bioisostere for phenyl or pyridine rings.
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Target Class: JAK, c-Met, and Aurora kinases.
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Mechanism: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor, while the boronic acid is replaced by the core scaffold of the inhibitor during the coupling reaction.
Part 5: Handling, Stability, & Safety
Stability & Storage[5]
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Hydrolysis: The pinacol ester is relatively stable but can hydrolyze on silica gel columns. For purification of the ester, use neutralized silica (treated with 1% triethylamine) or rapid elution.
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Protodeboronation: Pyrazole boronic acids are electron-rich. Avoid highly acidic conditions which can facilitate C-B bond cleavage.
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Storage: Store the pinacol ester at 2-8°C. The free acid should be stored at -20°C to prevent dehydration to the boroxine anhydride.
Safety Profile (GHS Classification)
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Signal Word: Warning
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Hazard Statements:
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Precaution: Handle in a fume hood. Boronic acids can complex with biological diols (sugars, serine proteases), possessing mild biological activity themselves.
References
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Synthesis of Pyrazole Boronic Esters
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Suzuki Coupling of Heterocycles
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Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[8]
- Source:Journal of Organic Chemistry (via NIH).
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URL:
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Boronic Acid Stability & Hydrolysis
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Commercial Identity & Safety
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Title: 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid pinacol ester Safety Data Sheet.[4]
- Source: Fisher Scientific / Capot Chemical.
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URL:
-
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 1-Cyclopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]
- 7. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
